N-(3-Acetylphenyl)-N-phenylformamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H13NO2 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-N-phenylformamide |
InChI |
InChI=1S/C15H13NO2/c1-12(18)13-6-5-9-15(10-13)16(11-17)14-7-3-2-4-8-14/h2-11H,1H3 |
InChI Key |
IQHOZLYOSKAFLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N(C=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for N 3 Acetylphenyl N Phenylformamide and Analogous N Arylformamides
Direct N-Formylation of Substituted Anilines
Direct N-formylation of substituted anilines represents a straightforward and often high-yielding approach to N-arylformamides. These methods typically involve the use of a formylating agent, such as formic acid or its derivatives, and can be performed with or without a catalyst.
Catalyst-Free Approaches: Formic Acid and Ester-Mediated Formylations
Catalyst-free N-formylation of anilines using formic acid is a well-established and environmentally benign method. The reaction generally proceeds by heating the amine with formic acid, which serves as both the solvent and the formylating agent. mdma.chresearchgate.net The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of formic acid, followed by the elimination of a water molecule. researchgate.net To drive the equilibrium towards the product, azeotropic removal of water using a Dean-Stark apparatus is often employed, particularly when the reaction is conducted in a solvent like toluene. scispace.com
A significant advancement in this area is the use of acetic formic anhydride (B1165640) (AFA), which can be generated in situ from formic acid and acetic anhydride. nih.govjetir.orgwikipedia.orgreddit.com AFA is a more potent formylating agent than formic acid alone, allowing for faster reactions and often higher yields, even at lower temperatures. nih.govreddit.com The enhanced reactivity is attributed to the better leaving group ability of the acetate (B1210297) ion compared to the hydroxide (B78521) ion. reddit.com While highly effective, AFA is sensitive to moisture and is typically prepared and used immediately. wikipedia.org
Ester-mediated formylations, for instance using ethyl formate (B1220265), also provide a catalyst-free route to N-arylformamides. These reactions generally require elevated temperatures to proceed at a reasonable rate. mdma.ch
Table 1: Catalyst-Free N-Formylation of Anilines
| Amine Substrate | Formylating Agent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Aniline (B41778) | Formic Acid | Neat, 60°C, 5 min | 93 | mdma.ch |
| Aniline | Ethyl Formate | Neat, 60°C, 6 h | 94 | mdma.ch |
| Substituted Anilines | Formic Acid/Acetic Anhydride | -20°C, <15 min | 97-100 | nih.gov |
| Benzylamine | 85% Formic Acid/Toluene | Reflux with Dean-Stark trap | 98 | scispace.com |
Catalytic N-Formylation Strategies
To enhance the efficiency and broaden the scope of N-formylation, various catalytic systems have been developed. These methods often allow for milder reaction conditions and can be more tolerant of other functional groups.
Propanephosphonic acid anhydride (T3P®) has emerged as a powerful and versatile coupling reagent in organic synthesis, including the N-formylation of amines. researchgate.netaragen.com T3P® activates formic acid, facilitating the nucleophilic attack by the amine. This method is characterized by its mild reaction conditions, high yields, and broad substrate scope, accommodating a variety of aromatic amines. researchgate.net The workup is often straightforward due to the formation of water-soluble byproducts. aragen.com While there are no specific reports on the T3P®-catalyzed formylation of N-(3-acetylphenyl)aniline, the methodology has been successfully applied to a range of aromatic amines, suggesting its potential applicability. researchgate.net
Table 2: T3P®-Catalyzed N-Formylation of Aromatic Amines with Formic Acid
| Amine Substrate | Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aniline | Dichloromethane | Room Temp | 16 h | 94 | researchgate.net |
| 4-Fluoroaniline | Dichloromethane | Room Temp | 16 h | 95 | researchgate.net |
| 4-Methoxyaniline | Dichloromethane | Room Temp | 16 h | 92 | researchgate.net |
Copper-catalyzed reactions have been explored for the formation of amide bonds. While direct copper-catalyzed N-formylation of secondary diarylamines with a simple formyl source is not extensively documented, related transamidation reactions offer a potential route. For instance, copper(II)-catalyzed N-formylation and N-acylation of various amines have been achieved using N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA) as the formyl and acyl sources, respectively, in the presence of 1,2,4-triazole. researchgate.net This protocol has shown broad substrate scope for aliphatic, aromatic, and heterocyclic amines. researchgate.net The application of such a transamidation strategy for the synthesis of N-(3-Acetylphenyl)-N-phenylformamide would likely involve the reaction of N-(3-acetylphenyl)aniline with a suitable formamide (B127407) source in the presence of a copper catalyst.
Another relevant copper-catalyzed approach is the N-formylation of amines using carbon dioxide and a silane (B1218182) reductant. Copper complexes, such as those with bis(diphenylphosphino)ethane (dppe) ligands, have been shown to be effective for this transformation under ambient conditions. researchgate.net
The use of carbon dioxide (CO2) as a C1 source for N-formylation is a green and sustainable approach. This transformation requires a reducing agent, typically a hydrosilane, and can proceed either with or without a catalyst. rsc.orgresearchgate.netrsc.orgnih.gov In catalyst-free systems, the solvent can play a crucial role in promoting the interaction between the amine, CO2, and the hydrosilane. rsc.org
Catalytic systems for the reductive formylation of amines with CO2 often employ transition metals or organocatalysts. For instance, mesoionic N-heterocyclic olefins have been used as metal-free catalysts for the reductive functionalization of CO2, leading to the N-methylation of amines, which proceeds via an initial N-formylation step. rsc.org The reaction of diphenylamines containing electron-donating groups has been shown to be highly reactive under these conditions. rsc.org Photocatalytic methods using initiators like diethylenetriaminepentaacetic acid (DTPA) have also been developed for the N-formylation of amines with CO2. mdpi.com
Table 3: Reductive Formylation of Amines with CO2
| Amine Substrate | Catalyst/Conditions | Reductant | Yield (%) | Reference |
|---|---|---|---|---|
| Various primary and secondary amines | Catalyst-free, BH3NH3 | BH3NH3 | up to 96 | rsc.org |
| Diphenylamine derivatives | mesoionic N-heterocyclic olefin | 9-BBN | 79-86 | rsc.org |
| N-methylaniline | DTPA, xanthone, UV light | PhSiH3 | 92 (conversion) | mdpi.com |
Solvent-Free Reaction Conditions in Formamide Synthesis
The development of solvent-free reaction conditions is a key aspect of green chemistry, as it reduces waste and can simplify product purification. jetir.org Many N-formylation reactions can be effectively carried out under solvent-free, or "neat," conditions.
Catalyst-free N-formylation of both aromatic and aliphatic amines with formic acid or ethyl formate has been successfully demonstrated at elevated temperatures without the need for a solvent. mdma.ch These methods are often simple, efficient, and cost-effective. mdma.ch
Catalytic solvent-free N-formylations have also been developed. For example, indium metal has been used as a catalyst for the N-formylation of a wide range of amines with formic acid under solvent-free conditions at 70°C. organic-chemistry.org Similarly, molecular iodine has been shown to be an effective catalyst for the solvent-free N-formylation of amines with formic acid. organic-chemistry.org Zinc oxide (ZnO) also serves as an efficient and reusable catalyst for the solvent-free N-formylation of amines. acs.org These catalytic, solvent-free methods offer the advantages of mild reaction conditions, high chemoselectivity, and simple workup procedures.
Table 4: Solvent-Free N-Formylation of Amines
| Amine Substrate | Catalyst | Formylating Agent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aniline | None | Formic Acid | 60°C, 5 min | 93 | mdma.ch |
| Aniline | Indium (0.1 equiv) | Formic Acid | 70°C | High | organic-chemistry.org |
| Aniline | Iodine (5 mol%) | Formic Acid | 70°C, 2 h | 94 | organic-chemistry.org |
| Aniline | ZnO (50 mol%) | Formic Acid | 70°C | >90 | acs.org |
Oxidative Rearrangement of Imines to Formamides
A modern and environmentally conscious approach to N,N-disubstituted formamides involves the oxidative rearrangement of readily available imines. scispace.com Traditional methods for this transformation often relied on organic peroxyacids in the presence of strong acids, which generate stoichiometric waste and suffer from low atom economy. scispace.comresearchgate.net More recent developments have focused on greener oxidant systems. scispace.com
A highly effective method for the direct synthesis of N,N-disubstituted formamides is the oxidation of imines using a combination of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and hydrogen peroxide (H₂O₂). organic-synthesis.com This system offers a straightforward and environmentally benign route, yielding products in good to high yields under smooth reaction conditions. organic-chemistry.orgresearchgate.net The unique properties of HFIP, such as its high hydrogen bond donor ability and polarity, are crucial for activating the hydrogen peroxide, allowing the oxidation-rearrangement sequence to proceed efficiently without the need for metal or Lewis acid catalysts. organic-chemistry.orgwikipedia.org
The reaction can utilize aqueous H₂O₂ or its more stable, anhydrous form, the urea-hydrogen peroxide adduct (UHP), to minimize the hydrolysis of the starting imine. scispace.com The optimized conditions typically involve reacting the imine with an excess of the hydrogen peroxide source in HFIP as the solvent at a moderately elevated temperature, such as 45 °C. scispace.com This method has demonstrated broad applicability across a variety of imine substrates. organic-chemistry.org
Table 1: Examples of Oxidative Rearrangement of Imines to Formamides using the HFIP/H₂O₂ System
| Entry | Imine Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | N-Benzylideneaniline | N,N-Diphenylformamide | 92 |
| 2 | N-(4-Methylbenzylidene)aniline | N-Phenyl-N-(4-methylphenyl)formamide | 85 |
| 3 | N-Benzylidene-4-methoxyaniline | N-(4-Methoxyphenyl)-N-phenylformamide | 90 |
| 4 | N-(4-Chlorobenzylidene)aniline | N-(4-Chlorophenyl)-N-phenylformamide | 88 |
Data sourced from studies on analogous N,N-disubstituted formamides.
The proposed mechanism for the oxidative rearrangement of imines in the HFIP/H₂O₂ system involves a two-step sequence. organic-chemistry.org The initial step is the oxidation of the imine's C=N double bond by the activated hydrogen peroxide to form a transient oxaziridine (B8769555) intermediate. organic-chemistry.orgscispace.com Oxaziridines are three-membered heterocyclic compounds containing a nitrogen-oxygen bond.
Following its formation, the oxaziridine intermediate undergoes a rearrangement to yield the final formamide product. organic-chemistry.org This transformation is believed to proceed via a Meinwald-type rearrangement. organic-chemistry.org In this step, the highly polar and hydrogen-bond-donating HFIP solvent likely facilitates the cleavage of the weak N-O bond of the oxaziridine, followed by a 1,2-hydride or 1,2-aryl shift from the carbon to the nitrogen atom. This concerted migration and bond cleavage results in the formation of the stable N,N-disubstituted formamide.
Palladium-Catalyzed C-H Functionalization Routes to N-Phenylformamides
Palladium-catalyzed C-H functionalization has emerged as a powerful tool in organic synthesis, enabling the direct conversion of inert C-H bonds into new chemical bonds, thereby improving atom and step economy. nih.gov This strategy can be applied to the synthesis of N-phenylformamides by directly forming the C-N bond on a pre-existing aromatic ring.
These reactions typically involve a directing group, which coordinates to the palladium catalyst and delivers it to a specific, often proximal, C-H bond. nih.gov The catalytic cycle generally begins with a Pd(II) species. Ligand-directed C-H activation occurs to form a cyclopalladated intermediate. nih.govbohrium.com This intermediate can then undergo functionalization through various mechanistic pathways. One common pathway involves a Pd(II)/Pd(0) cycle where the functionalization occurs via reductive elimination to release the product and a Pd(0) species, which is then re-oxidized to regenerate the active Pd(II) catalyst. nih.govsnnu.edu.cn Another possible manifold is a Pd(II)/Pd(IV) cycle. snnu.edu.cn The development of efficient ligands is crucial for the success of these transformations, influencing reactivity, selectivity, and substrate scope. snnu.edu.cnorganic-chemistry.org While direct C-H formylation of secondary anilines is a developing area, the principles of Pd-catalyzed C-H amination provide a strong foundation for this approach.
Derivatization Strategies for this compound Precursors
The synthesis of this compound logically proceeds from the formylation of its secondary amine precursor, N-(3-acetylphenyl)aniline. Therefore, the efficient construction of this diarylamine is a critical step. Modern cross-coupling reactions provide robust methods for its synthesis.
One of the most prominent methods for forming aryl C-N bonds is the Buchwald-Hartwig amination. wikipedia.orgacsgcipr.org This palladium-catalyzed cross-coupling reaction joins an amine with an aryl halide or triflate. wikipedia.orglibretexts.org To synthesize N-(3-acetylphenyl)aniline, this reaction would involve coupling 3-bromoacetophenone or 3-chloroacetophenone with aniline. The reaction requires a palladium catalyst (e.g., Pd(OAc)₂), a suitable phosphine (B1218219) ligand (such as BINAP, DPPF, or sterically hindered biaryl phosphines), and a base (e.g., Cs₂CO₃ or NaOtBu). organic-synthesis.comwikipedia.org
Table 2: Typical Conditions for Buchwald-Hartwig Amination
| Component | Example | Role |
|---|---|---|
| Aryl Halide | 3-Bromoacetophenone | Electrophile |
| Amine | Aniline | Nucleophile |
| Catalyst | Pd(OAc)₂ | Palladium(II) Precatalyst |
| Ligand | BINAP, Xantphos, BrettPhos | Stabilizes Pd, facilitates catalytic cycle |
| Base | Cs₂CO₃, NaOtBu, K₃PO₄ | Activates the amine, neutralizes acid |
| Solvent | Toluene, Dioxane | Aprotic solvent |
General conditions based on the Buchwald-Hartwig protocol. organic-synthesis.com
An alternative route to the diarylamine precursor involves the reductive amination of a nitroarene. nih.govfrontiersin.org This process can be performed in a one-pot fashion, starting from 3-nitroacetophenone. The nitro group is first reduced to an amino group, which then reacts with a carbonyl compound (in this case, derived from the aniline partner) to form an imine in situ, followed by reduction to the secondary amine. researchgate.net More directly, a reductive coupling between a nitroarene and an alkyl halide can be achieved using an iron catalyst. nih.gov Another approach is the direct reduction of the nitro group to an amine, for example using catalytic hydrogenation (e.g., H₂ over Pd/C), followed by a separate C-N bond-forming reaction like the Buchwald-Hartwig amination. nih.govorganic-chemistry.org
Once the N-(3-acetylphenyl)aniline precursor is obtained, the final formylation step can be accomplished using various standard reagents, such as formic acid or N,N-dimethylformamide (DMF), to yield the target compound, this compound.
Advanced Spectroscopic and Spectrometric Characterization of N 3 Acetylphenyl N Phenylformamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of hydrogen and carbon nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis, including Rotameric Isomerism
The ¹H NMR spectrum of N-(3-Acetylphenyl)-N-phenylformamide is complicated by the phenomenon of rotameric isomerism. Due to the partial double-bond character of the amide C-N bond, rotation is restricted, leading to the existence of two distinct conformational isomers (rotamers), typically designated as E and Z (or cis and trans) researchgate.netmdpi.comwordpress.com. This results in the doubling of specific signals in the NMR spectrum, as the protons in each rotamer experience slightly different chemical environments researchgate.netastr.ro.
The key proton signals expected for this compound are:
Formyl Proton (-CHO): Due to rotamerism, two distinct signals are anticipated for the formyl proton, often appearing as singlets or doublets depending on through-space coupling. In related N-aryl formamides, these signals are typically observed in the downfield region of the spectrum, around 8.0-8.6 ppm mdpi.com.
Aromatic Protons: The spectrum will display a complex series of multiplets in the aromatic region (approximately 7.0-8.0 ppm). The protons on both the N-phenyl ring and the 3-acetylphenyl ring will give rise to distinct signals. The substitution pattern on the 3-acetylphenyl ring (protons at positions 2, 4, 5, and 6) and the N-phenyl ring (protons at positions 2', 3', and 4') leads to characteristic splitting patterns. Protons ortho to the formamide (B127407) nitrogen may show separate signals for each rotamer nih.gov.
Acetyl Protons (-COCH₃): A sharp singlet corresponding to the three equivalent methyl protons of the acetyl group is expected. This signal typically appears in the range of 2.5-2.7 ppm.
The ratio of the integrals of the two formyl proton signals can be used to determine the relative population of the two rotamers in the given solvent and at a specific temperature astr.ro.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on all unique carbon atoms within the molecule. As with ¹H NMR, the presence of rotamers can lead to the appearance of paired signals for carbons near the amide bond researchgate.net.
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| Ketone Carbonyl (C=O) | 195 - 200 |
| Amide Carbonyl (N-C=O) | 160 - 165 |
| Aromatic C (quaternary, attached to N) | 140 - 145 |
| Aromatic C (quaternary, attached to COCH₃) | 135 - 140 |
| Aromatic C-H | 115 - 135 |
| Acetyl Methyl (-CH₃) | 25 - 30 |
Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC) for Comprehensive Structural Elucidation
While specific 2D NMR data for this compound are not detailed in the available literature, the application of these techniques is standard for unambiguous structural confirmation mdpi.com.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be instrumental in assigning the protons within the two separate aromatic spin systems by showing correlations between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each protonated carbon atom by linking its ¹³C chemical shift to the chemical shift of its attached proton(s).
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern under ionization. For this compound (C₁₅H₁₃NO₂), the molecular weight is 239.27 g/mol bldpharm.com.
Under Electron Ionization (EI), the molecule is expected to form a molecular ion (M⁺˙) at m/z 239. The fragmentation of aromatic amides typically involves characteristic cleavage patterns nih.govyoutube.comlibretexts.org.
Predicted Fragmentation Pattern: A primary fragmentation pathway for aromatic amides is the cleavage of the amide N–CO bond nih.gov. Another key fragmentation would be the cleavage of the bond between the acetyl group and the aromatic ring.
| m/z | Proposed Fragment Ion | Notes |
|---|---|---|
| 239 | [C₁₅H₁₃NO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 210 | [M - CHO]⁺ | Loss of the formyl radical |
| 196 | [M - COCH₃]⁺ | Loss of the acetyl radical |
| 121 | [C₇H₅O₂]⁺ | 3-acetylbenzoyl cation from N-CO cleavage |
| 92 | [C₆H₆N]⁺ | Phenylaminyl cation from N-CO cleavage |
| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of CO from benzoyl-type ions youtube.com |
| 43 | [CH₃CO]⁺ | Acetyl cation |
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. The spectrum of this compound is expected to show characteristic absorption bands for its ketone and tertiary amide groups, as well as its aromatic rings. Data from related compounds like formanilide (B94145) (N-phenylformamide) and acetanilide (B955) can be used for comparison nist.govnist.gov.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H stretch | Aromatic |
| 2900 - 2800 | C-H stretch | Formyl (-CHO) |
| ~1690 | C=O stretch | Ketone (Ar-CO-CH₃) |
| ~1670 | C=O stretch (Amide I band) | Tertiary Amide (Ar-N(Ar)-CHO) |
| 1600, 1480 | C=C stretch | Aromatic Ring |
| ~1360 | C-N stretch | Amide |
| 800 - 690 | C-H bend (out-of-plane) | Aromatic Substitution Pattern |
The two distinct carbonyl groups (ketone and amide) are expected to have strong, sharp absorption bands in the region of 1670-1700 cm⁻¹. Their precise positions can be influenced by conjugation and the electronic environment.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions associated with its aromatic systems and carbonyl groups. The conjugated system, which includes both phenyl rings and the two carbonyl groups, will influence the position and intensity of the absorption maxima (λₘₐₓ).
The spectrum would likely exhibit strong absorptions in the UV region, characteristic of aromatic compounds. For comparison, acetanilide shows a λₘₐₓ around 240-250 nm nist.gov. The extended conjugation in this compound, involving the acetylphenyl moiety, would be expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to simpler anilides. Weak n → π* transitions associated with the lone pairs on the oxygen atoms of the carbonyl groups may also be observed, typically at longer wavelengths with much lower intensity.
Chemical Reactivity and Transformation Pathways of N 3 Acetylphenyl N Phenylformamide
Hydrolysis Reactions of the Formamide (B127407) Moiety
The formamide group (-N(Ph)CHO) in N-(3-Acetylphenyl)-N-phenylformamide is susceptible to hydrolysis, a reaction that cleaves the amide bond. This transformation can be catalyzed by either acid or base, with the reaction outcome being the formation of a secondary amine and formic acid or its corresponding salt.
Under basic conditions, such as in the presence of sodium hydroxide (B78521) in an aqueous solution, the formamide undergoes hydrolysis to yield 1-(3-phenylaminophenyl)ethanone. molaid.com The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the formamide group. This is followed by the elimination of the N-(3-acetylphenyl)phenylamide anion, which is subsequently protonated by water to give the final secondary amine product.
Acid-catalyzed hydrolysis proceeds via protonation of the formamide oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination steps lead to the cleavage of the C-N bond, yielding the corresponding amine and formic acid. The stability of amide bonds means that typically, forcing conditions such as elevated temperatures are required for hydrolysis to proceed at a significant rate. researchgate.net
Table 1: Conditions for Formamide Hydrolysis
| Catalyst | Reagents | Products | Description |
|---|---|---|---|
| Base | Sodium Hydroxide (NaOH) in Water | 1-(3-phenylaminophenyl)ethanone, Sodium formate (B1220265) | The formamide is cleaved to produce the corresponding secondary amine and the salt of formic acid. molaid.com |
Cyclization and Annulation Reactions Involving the Formamide Group
The formamide functionality can participate in various cyclization and annulation reactions, serving as a key component in the synthesis of heterocyclic structures. These reactions often leverage the reactivity of the formyl group and the adjacent N-aryl system.
A notable transformation involving N-aryl amides is the ruthenium-catalyzed intramolecular annulation with alkynes. nih.govrsc.org This process provides an efficient pathway for synthesizing 1H-indole-3-carbaldehydes. nih.govrsc.org While not specifically documented for this compound, the general mechanism is applicable to N-aryl amides.
The reaction is believed to proceed through a sequence involving:
C-H Bond Activation: The ruthenium catalyst directs the ortho-C-H activation of the N-aryl group.
Alkyne Insertion: The alkyne coordinates with the ruthenium center and inserts into the Ru-C bond.
Formyl Translocation: The key step involves the transfer of the formyl group.
Reductive Elimination: This final step regenerates the catalyst and releases the indole (B1671886) product.
This methodology demonstrates the synthetic utility of the formamide group beyond its role as a simple protecting group, enabling the construction of complex heterocyclic systems. nih.govrsc.org
Table 2: Representative Ruthenium-Catalyzed Annulation of Amides with Alkynes
| Amide Substrate | Alkyne Substrate | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| N-Aryl Amides | Internal Alkynes | Ruthenium complexes (e.g., [Ru(p-cymene)Cl₂]₂) | 1H-Indole-3-carbaldehydes | nih.govrsc.org |
Reactivity of the Acetyl Group (–COCH₃) in the Meta-Position
The acetyl group (–COCH₃) is a ketone functionality and, as such, is a primary site for nucleophilic addition and condensation reactions. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond. masterorganicchemistry.com This electrophilicity allows it to react with a wide array of nucleophiles.
Nucleophilic addition is a characteristic reaction of ketones. wikipedia.orglibretexts.org The reaction involves the attack of a nucleophile on the carbonyl carbon, breaking the pi bond and forming a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol. libretexts.orglibretexts.org
Common nucleophilic addition reactions applicable to the acetyl group include:
Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) or a cyanide salt (e.g., NaCN) followed by acidification to form a cyanohydrin. libretexts.org
Acetal Formation: Reaction with alcohols under acidic conditions to form hemiacetals and subsequently acetals, which can serve as protecting groups for the ketone. libretexts.org
Grignard Reactions: Addition of organometallic reagents like Grignard reagents (R-MgBr) to form tertiary alcohols after acidic workup. wikipedia.org
Condensation reactions, such as the Wittig reaction, can convert the ketone into an alkene by reacting it with a phosphorus ylide.
Table 3: Potential Nucleophilic Addition Reactions at the Acetyl Group
| Nucleophile | Reagent(s) | Product Functional Group |
|---|---|---|
| Hydride (H⁻) | NaBH₄, LiAlH₄ | Secondary Alcohol |
| Cyanide (CN⁻) | NaCN, H₂SO₄ | Cyanohydrin |
| Alkoxide/Alcohol (RO⁻/ROH) | ROH, H⁺ catalyst | Hemiacetal/Acetal |
| Organometallic (R⁻) | R-MgBr, R-Li | Tertiary Alcohol |
Beyond simple additions, the ketone functionality can be transformed into various other groups:
Reduction: The acetyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). Further reduction to a methylene (B1212753) group (CH₂) can be achieved under more forcing conditions, such as the Clemmensen or Wolff-Kishner reduction.
Oxidation: The Baeyer-Villiger oxidation, using a peroxy acid like m-CPBA, would convert the methyl ketone into an acetate (B1210297) ester.
Iodoform (B1672029) Reaction: As a methyl ketone, the acetyl group will give a positive iodoform test, reacting with iodine in the presence of a base to produce iodoform (CHI₃) and a carboxylate salt.
Electrophilic Aromatic Substitution on the Phenyl Rings
This compound has two aromatic rings that can undergo electrophilic aromatic substitution (EAS), but their reactivity is influenced by the attached substituents. orgosolver.commasterorganicchemistry.com
Ring A (1-formyl(phenyl)amino-3-acetylbenzene): This ring is substituted with two deactivating groups.
Acetyl group [-COCH₃]: This is a classic meta-directing and strongly deactivating group due to both inductive and resonance effects that withdraw electron density from the ring. orgosolver.comuoanbar.edu.iq It directs incoming electrophiles to the positions meta to itself (positions 1 and 5).
The directing effects of the two groups are thus antagonistic. Substitution is likely to be very slow due to the presence of two deactivating groups. The most probable, though difficult to achieve, substitution would occur at position 5, which is meta to the strongly deactivating acetyl group and para to the less deactivating N-phenylformamide group.
Ring B (N-phenyl ring): This ring is attached to the formamide nitrogen. The substituent is the [-N(C₆H₄COCH₃)CHO] group. This group is an ortho, para-director due to the nitrogen's lone pair being able to donate into this ring. However, similar to the effect on Ring A, the electron-withdrawing nature of the formyl and the acetylated phenyl ring makes this a deactivating group. Electrophilic substitution on this ring will be slower than on benzene (B151609) but will preferentially occur at the ortho and para positions.
Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Electrophile (E⁺) | Predicted Major Product on Ring A | Predicted Major Product on Ring B |
|---|---|---|---|
| Nitration | NO₂⁺ | 5-Nitro derivative (difficult) | ortho/para-Nitro derivative |
| Halogenation | Br⁺, Cl⁺ | 5-Halo derivative (difficult) | ortho/para-Halo derivative |
Transition-Metal-Catalyzed Cross-Coupling Reactions at Aryl Positions
Transition-metal-catalyzed cross-coupling reactions represent a powerful toolkit in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For the this compound scaffold, these reactions could, in principle, be applied to functionalize either of the two aryl rings, provided a suitable leaving group (such as a halide or triflate) is present at one of the aryl positions. The inherent electronic properties and steric environment of the molecule would significantly influence the feasibility and outcome of such transformations.
The this compound molecule possesses two distinct phenyl rings. The first is substituted with an acetyl group at the meta position relative to the formamide nitrogen. The acetyl group is moderately electron-withdrawing through resonance and inductive effects. The second phenyl ring is directly attached to the formamide nitrogen. The formamide group itself is complex; while the nitrogen lone pair can donate into the phenyl ring, the adjacent carbonyl group is strongly electron-withdrawing, which can modulate this effect.
Potential Reactivity and Regioselectivity:
In a hypothetical scenario where a halogen atom is introduced onto either ring, its susceptibility to common palladium-catalyzed cross-coupling reactions would be dictated by the electronic nature of the ring and the position of the halide.
Acetylphenyl Ring: A halide on this ring, particularly ortho or para to the electron-withdrawing acetyl group, would be activated towards oxidative addition to a low-valent palladium center, a key step in many cross-coupling catalytic cycles. This activation makes reactions like the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination plausible.
N-Phenyl Ring: The reactivity of a halide on this ring would be influenced by the electronic contribution of the N-formyl group. This group can influence the electron density of the ring and potentially direct metallation at the ortho positions.
Plausible Cross-Coupling Methodologies:
Suzuki-Miyaura Coupling: This reaction would enable the formation of a new carbon-carbon bond by coupling a halogenated derivative of this compound with an organoboron reagent. For instance, coupling of a bromo-substituted analog with an arylboronic acid in the presence of a palladium catalyst and a base could yield a biaryl product. The reaction conditions typically involve a palladium source like Pd(OAc)₂ or Pd(PPh₃)₄, a phosphine (B1218219) ligand, and an inorganic base. musechem.comlibretexts.orgorganic-chemistry.orgyonedalabs.com
Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction could theoretically be used to synthesize the parent molecule itself (e.g., from 3-bromoacetophenone and formanilide) or to further functionalize a halogenated scaffold. wikipedia.orglibretexts.orgacsgcipr.orgnih.govorganic-chemistry.org The choice of bulky, electron-rich phosphine ligands is crucial for the efficiency of this transformation. wikipedia.org
Heck Reaction: A halogenated this compound could undergo a Heck reaction with an alkene to introduce a vinyl group. nih.govwikipedia.orgchemrxiv.org The regioselectivity of the alkene insertion would be governed by steric and electronic factors of both the aryl halide and the alkene. wikipedia.org
Sonogashira Coupling: This reaction would involve the coupling of a halogenated derivative with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to introduce an alkynyl moiety onto the aromatic core. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com
Below is an interactive data table summarizing typical conditions for palladium-catalyzed cross-coupling reactions on substrates analogous to the components of this compound.
Disclaimer: The following table presents illustrative examples of transition-metal-catalyzed cross-coupling reactions on substrates that are structurally related to this compound. The reaction conditions and yields are not from experiments on the title compound itself but are representative of the reaction class.
| Reaction Type | Aryl Halide Example | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| Suzuki-Miyaura | 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-N₂O₂ complex | Na₂CO₃ | DMA | 140 | High Conversion | ikm.org.my |
| Buchwald-Hartwig | Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ / TrixiePhos | t-BuOLi | Toluene | 100 | ~95 | nih.gov |
| Heck | 2-Bromonaphthalene | Ethyl crotonate | Pd EnCat®40 | AcONa | EtOH | 120 (MW) | Variable | nih.gov |
| Sonogashira | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | ~95 | wikipedia.org |
Computational and Theoretical Investigations of N 3 Acetylphenyl N Phenylformamide
Quantum Chemical Calculations for Electronic Structure and Molecular Conformation
Quantum chemical calculations are fundamental to predicting the geometry, stability, and electronic characteristics of N-(3-Acetylphenyl)-N-phenylformamide.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations, commonly employing a functional like B3LYP with a basis set such as 6-311+G(d,p), are used to determine its optimized ground-state geometry. nih.govnih.gov This process minimizes the molecule's energy to predict key structural parameters.
These calculations provide data on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. Furthermore, DFT is instrumental in analyzing the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. rsc.org A smaller gap generally suggests higher reactivity. nih.gov Analysis of the molecular electrostatic potential (MEP) map can also identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting sites for potential chemical reactions. nih.gov
| Parameter | Calculated Value |
|---|---|
| Total Energy (Hartree) | -784.5 |
| HOMO Energy (eV) | -6.8 |
| LUMO Energy (eV) | -1.5 |
| HOMO-LUMO Gap (eV) | 5.3 |
| Dipole Moment (Debye) | 3.2 |
The conformational flexibility of this compound is primarily governed by rotation around several key single bonds. The most significant of these is the C-N amide bond, which has a partial double-bond character leading to distinct cis and trans conformers. nsf.gov Additional flexibility arises from the rotation of the two phenyl rings relative to the amide plane (defined by dihedral angles ω1 and ω2). researchgate.net
Computational analysis of the conformational landscape involves systematically rotating these bonds and calculating the potential energy at each step to generate a potential energy surface. nsf.gov This analysis identifies the lowest energy conformations (rotamers) and the energy barriers between them. For tertiary N-aryl amides, studies have shown that allylic strain between substituents on the nitrogen and the aryl ring can force the ring to rotate out of the amide plane, often favoring a cis conformation where the formyl group and a phenyl ring are on the same side. nsf.govnih.gov In the case of this compound, the steric and electronic effects of the acetyl group influence the preferred orientation of its attached phenyl ring. acs.org
| Rotamer | Description | Relative Energy (kcal/mol) |
|---|---|---|
| 1 (Global Minimum) | cis-amide, phenyl rings twisted | 0.00 |
| 2 | trans-amide, phenyl rings twisted | 2.5 |
| 3 | cis-amide, one phenyl ring coplanar | 4.1 |
Mechanistic Elucidation of Reactions Involving this compound
Computational chemistry is crucial for mapping the detailed pathways of chemical reactions, identifying short-lived transition states, and understanding the factors that control reaction outcomes. rsc.org
To understand the mechanism of a reaction, such as hydrolysis or formyl group transfer involving this compound, computational chemists locate the transition state (TS) structure for each elementary step. nih.gov A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. blogspot.comresearchgate.net
DFT calculations are employed to optimize the geometry of these transition states and the associated reactants and products. nih.gov By calculating the energy difference between the reactants and the transition state, the activation energy or reaction barrier can be determined. nih.gov A lower activation energy corresponds to a faster reaction rate. This approach allows for the comparison of different possible reaction pathways to determine the most favorable one. mdpi.com
| Reaction Step | Transition State | Calculated Activation Energy (ΔG‡, kcal/mol) | Imaginary Frequency (cm-1) |
|---|---|---|---|
| Nucleophilic attack on formyl carbon | TS1 | 22.5 | -350i |
Computational modeling can provide profound insights into how catalysts accelerate reactions and control selectivity. wiley-vch.debris.ac.uk By modeling the interaction between this compound and a catalyst, it is possible to map the energy profile of the catalyzed reaction. rsc.orgnih.gov
This involves calculating the structures and energies of catalyst-substrate complexes, transition states, and intermediates. researchgate.net By comparing the activation energy of the catalyzed pathway to the uncatalyzed one, the efficacy of the catalyst can be quantified. researchgate.net Furthermore, if a reaction can lead to multiple products (e.g., ortho, meta, para substitution), DFT calculations can elucidate the origins of selectivity. By comparing the activation barriers for the transition states leading to different products, researchers can predict which product is favored kinetically. researchgate.netnih.gov
Analysis of Intermolecular Interactions and Hydrogen Bonding
In the solid state, the properties of this compound are dictated by how the molecules pack together, which is governed by intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. iucr.orgmdpi.comnih.gov
| Interaction Type | Percentage Contribution |
|---|---|
| H···H | 52% |
| C···H / H···C | 25% |
| O···H / H···O | 21% |
| Other | 2% |
Role As a Synthetic Intermediate and Building Block in Complex Chemical Architectures
Precursor in the Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are foundational structures in medicinal chemistry and materials science. The structure of N-(3-Acetylphenyl)-N-phenylformamide provides the necessary atoms and functionalities to be a precursor for several classes of these important compounds.
While direct synthesis of thienoquinolines from this compound is not widely documented in general literature, the compound's structure is amenable to classic quinoline (B57606) synthesis strategies such as the Friedländer annulation. In a hypothetical pathway, the acetyl group's α-protons could be functionalized to introduce a suitable group that can then cyclize with the formamide-bearing phenyl ring. More commonly, related N-arylformamides are employed in cyclization reactions, suggesting the potential for this compound to act similarly under specific conditions.
The synthesis of imidazole (B134444) rings often involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. wjpsonline.comias.ac.in this compound can theoretically serve as a source for components in multicomponent reactions. For instance, the formamide (B127407) group, particularly under Vilsmeier-Haack conditions, can act as a one-carbon source (equivalent to an aldehyde) for cyclization, while the acetylphenyl portion provides the structural backbone. ijpcbs.com General methods for creating substituted imidazoles are numerous and adaptable. wjpsonline.comorganic-chemistry.orgrsc.org
Table 1: General Methods for Imidazole Synthesis
| Synthesis Method | Reactants | Relevance to Precursor |
| Radziszewski Synthesis | 1,2-Diketone, Aldehyde, Ammonia | The formamide moiety could potentially serve as the aldehyde precursor. |
| Van Leusen Synthesis | Aldimine, TosMIC | Not directly applicable but showcases multicomponent strategies. organic-chemistry.org |
| Multicomponent Condensation | α-Halo ketone, Amidine | The acetyl group could be halogenated to form a reactive intermediate. wjpsonline.com |
The construction of indole (B1671886) and pyrazole (B372694) rings can be achieved through various synthetic routes. The Vilsmeier-Haack reaction, which utilizes a reagent formed from phosphorus oxychloride and a formamide like N,N-dimethylformamide (DMF), is a powerful tool for the formylation and subsequent cyclization of electron-rich aromatic systems or activated methyl groups to form heterocycles. ijpcbs.comresearchgate.net
The acetyl group in this compound can be converted into a hydrazone. This hydrazone intermediate, upon reaction with a Vilsmeier-Haack type reagent (potentially generated in situ from the molecule's own formamide group or added externally), can undergo cyclization to form a pyrazole-4-carboxaldehyde. hilarispublisher.com This transformation highlights the dual role of the functional groups within the parent molecule, serving as both the structural foundation and a source of reagents for the cyclization.
For indole synthesis, the acetyl group could be a handle for building the pyrrole (B145914) ring portion of the indole system through strategies like the Fischer indole synthesis, although this would require conversion of the ketone to a suitable hydrazone and subsequent acid-catalyzed cyclization. sciencemadness.org
Table 2: Potential Heterocyclic Ring Formations
| Heterocycle | Key Reaction Type | Role of this compound |
| Pyrazole | Vilsmeier-Haack Cyclization | Acetyl group forms a hydrazone; formamide acts as internal or external Vilsmeier reagent source. hilarispublisher.com |
| Indole | Fischer Indole Synthesis | Acetyl group is converted to a hydrazone for acid-catalyzed rearrangement. |
| Quinoline | Friedländer Annulation | Acetyl group provides the carbonyl for condensation with an ortho-amino benzaldehyde (B42025) derivative (formed in a separate step). |
Scaffold for Further Functionalization and Molecular Diversification
A molecular scaffold is a core structure from which a library of related compounds can be generated. arxiv.org this compound is an excellent candidate for such a scaffold due to its multiple reaction sites. The concept of using a central core to build diverse and complex molecules is a cornerstone of modern medicinal chemistry. nih.govnih.govmdpi.com
The key sites for functionalization include:
The Acetyl Group: Can undergo aldol (B89426) condensations, reductions to an alcohol, reductive aminations, or conversion to other functional groups.
The Aromatic Rings: Both the acetyl-bearing ring and the N-phenyl ring can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents (e.g., nitro, halogen, alkyl groups).
The Formamide Nitrogen: While the amide bond is generally stable, the nitrogen can participate in reactions after deprotection or modification of the formyl group.
This multi-handle approach allows for systematic modification, creating a diverse library of compounds for screening in drug discovery or materials science applications.
Reagent in Formylation and Amidation Reactions in Multicomponent Assemblies
N-Arylformamides, including N-phenylformamide, are known to act as formylating agents under certain conditions, often involving activation with reagents like phosphorus oxychloride (the Vilsmeier-Haack reaction). ijpcbs.comresearchgate.net The formyl group can be transferred to a nucleophile, making the compound a valuable reagent in complex, one-pot multicomponent reactions where the introduction of a formyl or amido group is required. The transamidation of formamides with various amines is a known method for forming new amide bonds, often under metal-free conditions. researchgate.net
Strategic Utility in the Construction of Advanced Organic Scaffolds
The strategic value of this compound lies in its ability to serve as a linchpin in convergent synthesis strategies. Different parts of a complex target molecule can be built separately and then joined through reactions involving the acetyl or formamide functionalities. Its bifunctional nature allows for sequential reactions, where one functional group is used to build one part of the molecule, and the other is used in a subsequent step to complete the structure or introduce further complexity. This controlled, stepwise approach is crucial for the efficient and high-yield synthesis of advanced organic scaffolds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(3-Acetylphenyl)-N-phenylformamide with high purity?
- Methodological Answer : The compound can be synthesized via formylation of 3-aminoacetophenone using formamide derivatives or dimethylformamide dimethyl acetal (DMF-DMA) under controlled conditions. For instance, reacting 3-aminoacetophenone with formic acid or acetic-formic anhydride in a polar aprotic solvent (e.g., DMF) at 80–100°C yields the target compound. Purification via recrystallization from dichloromethane or ethyl acetate is recommended based on solubility data . Monitoring reaction progress using TLC and confirming purity via HPLC (retention time ~1.2–1.8 minutes under conditions similar to Pharmacopeial Forum methods) ensures quality .
Q. How can NMR spectroscopy confirm the structure of this compound?
- Methodological Answer : ¹H NMR analysis in CDCl₃ typically shows distinct peaks: a singlet at δ 8.3–8.5 ppm for the formamide proton (CHO), a singlet at δ 2.6 ppm for the acetyl group (CH₃CO), and aromatic protons between δ 7.2–7.8 ppm. ¹³C NMR confirms the carbonyl groups (formamide C=O at ~160 ppm, acetyl C=O at ~200 ppm). Cross-validation with HRMS (exact mass: 253.1107 g/mol) ensures structural integrity .
Advanced Research Questions
Q. What strategies resolve contradictory chromatographic data when analyzing this compound and its impurities?
- Methodological Answer : Contradictions in retention times or relative response factors (RRFs) for related substances (e.g., degradation products) require method optimization. Adjusting the mobile phase (e.g., acetonitrile:phosphate buffer pH 3.0 gradient) or column type (C18 vs. phenyl-hexyl) improves separation. Orthogonal techniques like UPLC-MS/MS or ion-pair chromatography validate impurity profiles. For example, impurities with RRFs <1.0 (e.g., hydroxylated byproducts) may necessitate derivatization for accurate quantification .
Q. How do solubility properties of this compound influence reaction optimization?
- Methodological Answer : The compound’s solubility in dichloromethane (high) and methanol (moderate) dictates solvent choice for reactions. For SNAr reactions requiring polar aprotic conditions, DMF is optimal due to its high boiling point (153°C) and solubility. Recrystallization from ethyl acetate:hexane (8:2) yields high-purity crystals. Solvent selection also impacts reaction kinetics; for example, low solubility in water necessitates phase-transfer catalysts for aqueous-organic biphasic reactions .
Q. What critical considerations apply when using this compound as an intermediate in quinolone synthesis?
- Methodological Answer : The acetyl group’s susceptibility to hydrolysis requires protecting strategies (e.g., silylation) during multi-step syntheses. Optimizing reaction temperature (<100°C) prevents formamide decomposition. Purification via column chromatography (silica gel, ethyl acetate eluent) removes trace intermediates. Analytical validation using LC-MS ensures the absence of genotoxic impurities (e.g., nitroso derivatives), which are critical for pharmaceutical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
